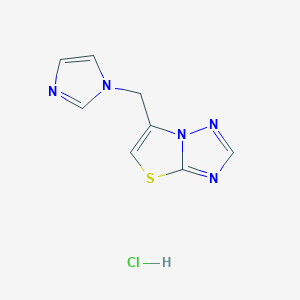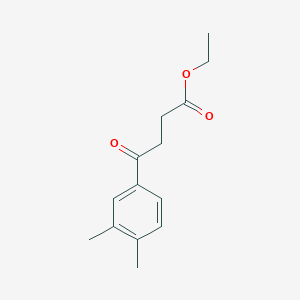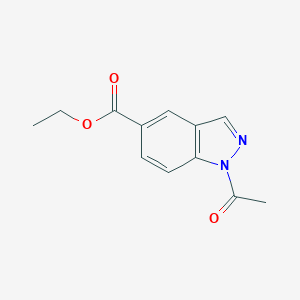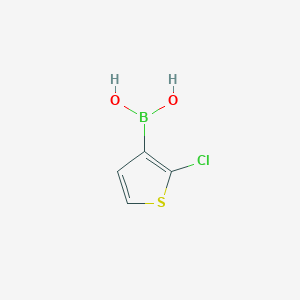![molecular formula C19H18F2N2O B067413 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole CAS No. 182069-10-9](/img/structure/B67413.png)
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole, also known as BFMPI, is a novel compound that has attracted significant attention from researchers due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in various cellular processes, such as DNA synthesis and cell division. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cellular processes. In addition, 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has also been found to have low toxicity, making it safe for use in lab experiments. However, one limitation of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole is its poor solubility in aqueous solutions, which may affect its efficacy in some experiments.
Orientations Futures
There are several future directions for the research on 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole. One area of interest is the development of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole-based cancer therapies. Researchers are exploring the use of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole in combination with other anticancer drugs to improve their efficacy. Another area of interest is the development of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole-based antifungal and antibacterial agents. Researchers are also investigating the potential use of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole and its potential applications in various fields.
In conclusion, 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole is a novel compound that has attracted significant attention from researchers due to its potential applications in various fields. The synthesis method of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been optimized to ensure high yield and purity of the compound. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been extensively studied for its potential applications in cancer therapy, antifungal and antibacterial agents, and treatment of inflammatory diseases. The exact mechanism of action of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes involved in various cellular processes. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has several advantages for lab experiments, including its stability and low toxicity, but its poor solubility in aqueous solutions may affect its efficacy in some experiments. There are several future directions for the research on 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole, including the development of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole-based cancer therapies, antifungal and antibacterial agents, and treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole involves a series of chemical reactions. The starting material is 4-fluorobenzyl alcohol, which is reacted with 3-bromopropylamine to form 3-(4-fluorobenzylamino)propyl alcohol. This intermediate is then reacted with 1H-imidazole-4-carboxaldehyde to form the final product, 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole. The synthesis method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, antifungal, and antibacterial properties. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has also been found to have antibacterial activity against Gram-positive and Gram-negative bacteria.
Propriétés
Numéro CAS |
182069-10-9 |
|---|---|
Nom du produit |
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole |
Formule moléculaire |
C19H18F2N2O |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole |
InChI |
InChI=1S/C19H18F2N2O/c20-16-7-3-14(4-8-16)19(15-5-9-17(21)10-6-15)24-11-1-2-18-12-22-13-23-18/h3-10,12-13,19H,1-2,11H2,(H,22,23) |
Clé InChI |
SNICMGDUOVKOPQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCC3=CN=CN3)F |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCC3=CN=CN3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















